4-Ethylphenyl Sulfate Potassium Salt

uremic toxin protein binding hemodialysis clearance

4-Ethylphenyl Sulfate Potassium Salt (CAS 1574285-06-5), also known as 4-ethylphenol 1-(hydrogen sulfate) potassium salt, is a potassium salt of the gut-microbiota-derived aryl sulfate metabolite 4-ethylphenyl sulfate (4-EPS). It belongs to the phenylsulfate class and arises from bacterially mediated conversion of dietary tyrosine to 4-ethylphenol, followed by hepatic sulfotransferase-catalyzed sulfation.

Molecular Formula C8H9KO4S
Molecular Weight 240.314
CAS No. 1574285-06-5
Cat. No. B565767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylphenyl Sulfate Potassium Salt
CAS1574285-06-5
Synonyms4-Ethylphenol 1-(Hydrogen sulfate) Potassium Salt
Molecular FormulaC8H9KO4S
Molecular Weight240.314
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+]
InChIInChI=1S/C8H10O4S.K/c1-2-7-3-5-8(6-4-7)12-13(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11);/q;+1/p-1
InChIKeyWHBJOLRFIRVGDM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethylphenyl Sulfate Potassium Salt (CAS 1574285-06-5): A Gut-Microbiome-Derived Uremic Toxin with Distinct Disease Linkage


4-Ethylphenyl Sulfate Potassium Salt (CAS 1574285-06-5), also known as 4-ethylphenol 1-(hydrogen sulfate) potassium salt, is a potassium salt of the gut-microbiota-derived aryl sulfate metabolite 4-ethylphenyl sulfate (4-EPS). It belongs to the phenylsulfate class and arises from bacterially mediated conversion of dietary tyrosine to 4-ethylphenol, followed by hepatic sulfotransferase-catalyzed sulfation [1]. Unlike many endobiotic phenylsulfates that function primarily as excretion intermediates, 4-EPS is classified as a protein-bound uremic toxin that accumulates in chronic kidney disease (CKD) and has been independently and specifically linked to neurological phenotypes including autism spectrum disorder (ASD) [2]. The potassium salt form is manufactured to provide a defined, stable, and precisely weighable reference material—distinguishing it analytically from the free acid, sodium salt, or deuterated analogs—for use in quantitative bioanalysis, toxicology profiling, and gut–brain axis research .

Why 4-Ethylphenyl Sulfate Potassium Salt Cannot Be Replaced by p-Cresyl Sulfate, Indoxyl Sulfate, or Phenyl Sulfate


The phenylsulfate uremic toxin family—comprising p-cresyl sulfate (pCS), indoxyl sulfate (IS), phenyl sulfate (PhS), and 4-ethylphenyl sulfate (4-EPS)—displays pronounced differences in protein-binding topology, hemodialysis (HD) removal kinetics, toxicity toward colonocyte and endothelial cells, and disease-association profiles [1]. Although pCS, IS, and 4-EPS all exhibit >95% protein binding, their binding sites on albumin are not identical: IS and pCS compete for Sudlow site II, whereas the 4-EPS–albumin interaction is mediated by a distinct hydrophobic pocket stabilized by hydrogen bonds, yielding a docking score of –5.28 kcal mol⁻¹ [2]. Furthermore, while IS and pCS are general cardiovascular and renal risk markers, 4-EPS is uniquely and reproducibly elevated in ASD patient cohorts [3]. These orthogonal differences—combined with the requirement for a defined salt stoichiometry in quantitative mass spectrometry—mean that substituting 4-ethylphenyl sulfate potassium salt with pCS sodium salt, IS potassium salt, or PhS ammonium salt introduces systematic errors in calibration, recovery, and biological interpretation [1].

Quantitative Evidence Guide: 4-Ethylphenyl Sulfate Potassium Salt Differentiation Metrics


4-EPS Matches the Highest Protein-Binding and Lowest HD Removal Tier Alongside pCS, IS, and CMPF

Across 12 protein-bound uremic retention solutes profiled in 45 hemodialysis (HD) patients, only 4-ethylphenyl sulfate, indoxyl sulfate, p-cresyl sulfate, and CMPF clustered in the top tier with protein-binding ratios >95% and HD reduction rates <35%. The remaining 8 solutes (including phenyl sulfate, hippuric acid, and phenyl glucuronide) showed significantly lower binding and higher dialytic removal [1]. This places 4-EPS among the least dialyzable uremic toxins—comparable to IS and pCS—yet distinct from the majority of reference solutes in the same class.

uremic toxin protein binding hemodialysis clearance

4-EPS Exhibits a Defined Binding Score of –5.28 kcal mol⁻¹ to Bovine Serum Albumin, with Dose-Dependent Quenching from 2–100 µM

In a combined spectroscopic and in silico study, 4-EPS was shown to interact with bovine serum albumin (BSA) in a concentration-dependent manner. UV absorption of BSA decreased upon incremental addition of 4-EPS from 2 µM to 100 µM, and fluorescence quenching confirmed direct binding. Molecular docking revealed a binding score of –5.28 kcal mol⁻¹, with complex stabilization driven by hydrophobic interactions and hydrogen bonds at a site distinct from the Sudlow II pocket used by indoxyl sulfate and p-cresyl sulfate [1]. By contrast, p-cresyl sulfate demonstrates a binding constant for human serum albumin on the order of 10⁵ M⁻¹ at a single high-affinity site shared with IS [2]. The distinct binding location and quantifiable docking score for 4-EPS provide a molecular basis for non-competitive albumin binding behavior that diverges from IS/pCS competition dynamics.

albumin binding molecular docking protein–toxin interaction

4-EPS Reduces HCT116 Colon Cancer Cell Viability at 5–10 mM, While pCS and IS Show Contrary Proliferative or Paradoxical Effects

4-EPS at 5 mM and 10 mM decreased the viability of HCT116 human colon cancer cells in vitro . In contrast, p-cresyl sulfate (pCS) inhibited endothelial cell proliferation by 26% without affecting viability at concentrations of 10–50 µg/mL (~53–266 µM) , while indoxyl sulfate (IS) paradoxically induced HCT116 cell proliferation at concentrations above 62.5 µM—an effect antagonized by the c-Myc inhibitor 10058-F4 [1]. Thus, within the same cellular system (HCT116), the three sulfated uremic toxins produce directionally opposite effects on colonocyte biology: 4-EPS suppresses viability, IS promotes proliferation, and pCS is largely neutral on viability but anti-proliferative on endothelial cells. This functional divergence underscores the risk of assuming class-level biological equivalence.

colon cancer cytotoxicity uremic toxin comparison

4-EPS Metabolomic Disease Signature Maps Uniquely to Autism; pCS Maps to Cardiovascular Disease; IS Maps to CKD

A comprehensive curated table of sulfated microbial metabolites and their disease linkages maps 4-ethylphenyl sulfate exclusively to autism (ASD), while p-cresyl sulfate maps to cardiovascular diseases (CVD), indoxyl sulfate maps to chronic kidney disease (CKD), ferulic acid 4-sulfate to thrombosis/atherosclerosis prevention, and vanillic acid 4-sulfate and 3-hydroxyphenyl-propionic acid sulfate to Parkinson disease [1]. A subsequent systematic review of 90 records confirmed that among propionic acid, p-cresol, and 4-EPS, human studies provided compelling but non-overlapping metabolomic profiles in ASD cohorts, with 4-EPS showing the most specific elevation in ASD patient plasma vs typically developing controls [2].

metabolomics disease association biomarker specificity

Steric Bulk of the 4-Ethyl Substituent Determines Sulfotransferase Substrate Preference Relative to 4-tert-Butyl and 4-Phenyl Analogs

In a systematic in vivo and in vitro study of 4-substituted phenol sulfation in the rat, sulfation activity decreased in the order: phenol > 4-ethylphenol > 4-tert-butylphenol > 4-phenylphenol. The sulfotransferase activity was inversely correlated with the van der Waals volume of the 4-substituent, with histidyl residues in the enzyme's active site acting as the steric sensor [1]. This positions 4-ethylphenol (the metabolic precursor of 4-EPS) as the most efficiently sulfated substrate among alkyl-substituted phenols, yielding faster and more complete conversion to its sulfate conjugate than the bulkier tert-butyl and phenyl analogs. For procurement purposes, this implies that 4-ethylphenyl sulfate potassium salt is the correct reference material for studying sulfotransferase–substrate steric relationships in vitro, as it represents the conjugate product of the optimal alkyl substrate.

sulfotransferase structure–activity relationship van der Waals volume

Simultaneous LC-MS/MS Quantification Demonstrates 4-EPS as an Independent Factor in Multi-Toxin Panels

A validated LC-MS/MS method employing a reversed-phase/cation-exchange/anion-exchange tri-modal mixed-mode column achieved simultaneous quantification of seven uremic toxins—creatinine, 1-methyladenosine, trimethylamine-N-oxide, indoxyl sulfate, p-cresyl sulfate, phenyl sulfate, and 4-ethylphenyl sulfate—in a single chromatographic run [1]. Critically, the method demonstrated that 4-EPS elutes as a fully resolved chromatographic peak, non-overlapping with the co-injected phenyl sulfate, p-cresyl sulfate, and indoxyl sulfate peaks. This analytical orthogonality confirms that 4-ethylphenyl sulfate potassium salt cannot be substituted by any other sulfated uremic toxin as a system suitability standard; only the authentic 4-EPS reference compound yields the correct retention time and MRM transition for that channel.

LC-MS/MS multi-analyte quantitative method

Procurement-Driven Application Scenarios for 4-Ethylphenyl Sulfate Potassium Salt


Calibrator for Quantitative LC-MS/MS Uremic Toxin Panels Requiring ASD-Specific Metabolite Quantification

Clinical metabolomics and nephrology laboratories running multi-analyte LC-MS/MS assays for uremic toxin profiling should include 4-ethylphenyl sulfate potassium salt as an independent calibration standard. Unlike IS or pCS, 4-EPS provides the only verified ASD-specific marker channel, with protein-binding >95% and HD reduction <35% matched only to IS, pCS, and CMPF [1][2]. Using a substitute calibrant would compromise both quantitative accuracy and disease-specificity interpretation in the autism–CKD comorbidity space.

Albumin-Binding Displacement and Dialysis Adsorber Efficacy Studies

Because 4-EPS docks at a non-Sudlow II site on BSA with a quantitative score of –5.28 kcal mol⁻¹ and shows dose-dependent quenching over 2–100 µM [1], its potassium salt is the only authentic probe for evaluating novel hemodialysis adsorbers, charcoal-based sorbents (e.g., AST-120), or competitive displacers intended to liberate 4-EPS from albumin. Testing with pCS or IS alone would leave the 4-EPS binding pathway unassessed, overestimating total uremic toxin removal efficiency.

Gut–Brain Axis and Colonocyte Toxicology Research

Investigators modeling the effect of gut-derived metabolites on colon cancer progression should employ 4-ethylphenyl sulfate potassium salt as the test article when probing 4-EPS-specific cytotoxicity. The differential effect—viability suppression at 5–10 mM in HCT116 cells for 4-EPS versus proliferation induction by indoxyl sulfate and endothelial-specific anti-proliferation by p-cresyl sulfate [1][2]—necessitates a compound-specific approach. Substitution errors in compound procurement lead to reversal of the observed biological phenotype.

Sulfotransferase Substrate Selectivity and Steric Modeling Studies

Enzymologists investigating the steric constraints of phenol sulfotransferases should procure 4-ethylphenyl sulfate potassium salt as the product standard for the 4-ethylphenol substrate, which occupies the intermediate position in the sulfation rank order (phenol > 4-ethylphenol > 4-tert-butylphenol > 4-phenylphenol) [1]. The potassium salt form provides a precisely defined counterion stoichiometry essential for kinetic parameter determination, avoiding the variable hydration states of the free acid.

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